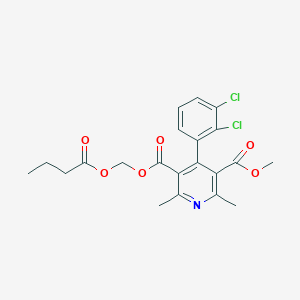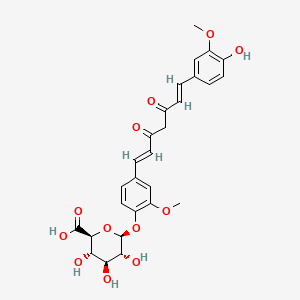
Curcumin glucuronide
Vue d'ensemble
Description
Curcumin glucuronide is the major plasma metabolite of Curcumin . Curcumin, a dietary supplement and spice, is a chemoprevention agent, whose bioavailability is substantially decreased by metabolism . It can serve as an anticancer agent provided that its elimination can be controlled .
Synthesis Analysis
The optimal health benefits of curcumin are limited by its low solubility in water and corresponding poor intestinal absorption . Cyclodextrins can form inclusion complexes on a molecular basis with lipophilic compounds, thereby improving aqueous solubility, dispersibility, and absorption . A study investigated the bioavailability of a new γ-cyclodextrin curcumin formulation (CW8) and found it to significantly improve the absorption of curcuminoids in healthy humans .
Molecular Structure Analysis
Curcumin glucuronide has a molecular formula of C27H28O12 . Its average mass is 544.504 Da and its monoisotopic mass is 544.158081 Da .
Chemical Reactions Analysis
Curcumin undergoes two major pathways in metabolism: O-conjugation and reduction . The O-conjugation products are curcumin glucuronide and curcumin sulfate .
Physical And Chemical Properties Analysis
Curcumin glucuronide’s physical and chemical properties include a density of 1.5±0.1 g/cm3, boiling point of 838.7±65.0 °C at 760 mmHg, and vapour pressure of 0.0±3.3 mmHg at 25°C . It also has an enthalpy of vaporization of 127.7±3.0 kJ/mol and a flash point of 279.4±27.8 °C .
Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics : Curcumin glucuronide is a significant metabolite formed after oral administration of curcumin. Despite the low bioavailability of the parent compound (curcumin), curcumin glucuronide is detectable in the plasma and exhibits antioxidant and epigenetic effects, potentially contributing to the overall health benefits of curcumin (Cheng et al., 2019).
Bioavailability and Metabolic Pathways : Several studies emphasize the challenges of curcumin's poor bioavailability and rapid metabolism, which lead to its conversion into metabolites like curcumin glucuronide. Different approaches, like the use of adjuvants and nanoparticle formulations, are being explored to improve curcumin's bioavailability (Anand et al., 2007).
Comparison with Curcumin : A study comparing the effects of curcumin and curcumin glucuronide in human hepatocellular carcinoma HepG2 cells found that curcumin glucuronide's effects are weaker than those of curcumin. This difference relates to their relative absorption rates into cells (Shoji et al., 2014).
Clinical Applications and Trials : Curcumin, including its metabolites like curcumin glucuronide, has been evaluated in clinical trials for various diseases such as cancer, cardiovascular diseases, and neurological disorders due to its anti-inflammatory and antioxidant properties (Sharma et al., 2004).
Chemopreventive and Therapeutic Potential : Curcumin glucuronide, along with other curcumin metabolites, has been studied for its potential in cancer chemoprevention and other therapeutic applications. While its efficacy may be lower compared to curcumin, it still contributes to the overall pharmacological profile of curcumin (Lin et al., 2000).
Pharmacokinetics of Nanoformulated Curcumin : Nanoformulations of curcumin have been developed to enhance its oral absorption, which significantly affects the bioavailability and pharmacokinetics of curcumin and its metabolites like curcumin glucuronide (Yallapu et al., 2015).
Orientations Futures
Recent advances in micro- and nano-formulations of curcumin with greatly enhanced absorption resulting in desirable blood levels of the active forms of curcumin now make it possible to address a wide range of potential applications . These forms of highly bioavailable curcumin now enable a broad spectrum of appropriate studies to be conducted .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3-12,22-25,27,30-33H,13H2,1-2H3,(H,34,35)/b7-3+,8-4+/t22-,23-,24+,25-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSAVBGHRVFVNN-XSCLDSQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747384 | |
| Record name | Curcumin glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Curcumin glucuronide | |
CAS RN |
227466-72-0 | |
| Record name | Curcumin glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227466720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Curcumin glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Curcumin-4-O-beta-D-glucuronide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CURCUMIN GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE1PK7RL4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



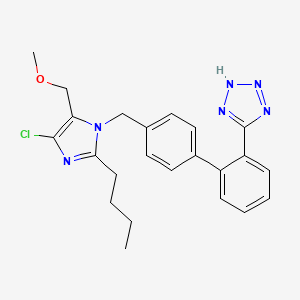
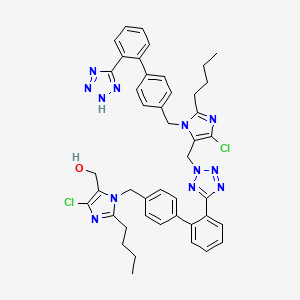
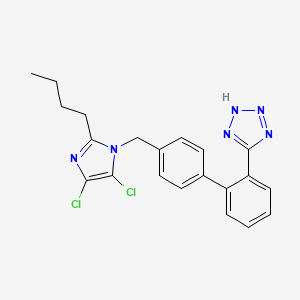
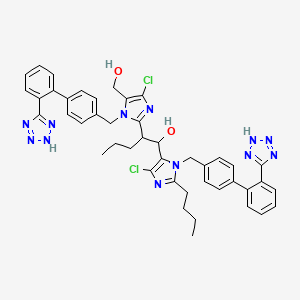
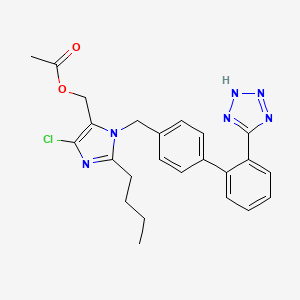
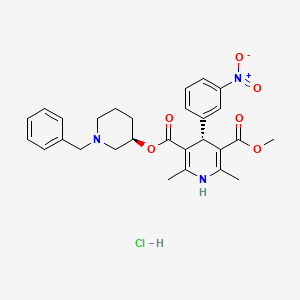
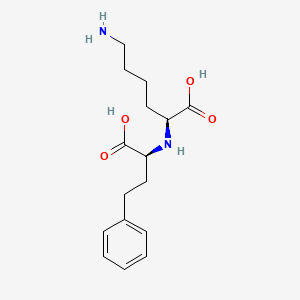
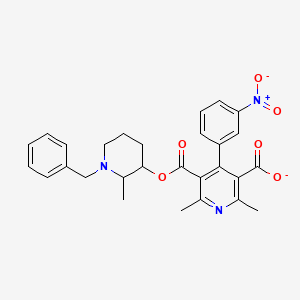
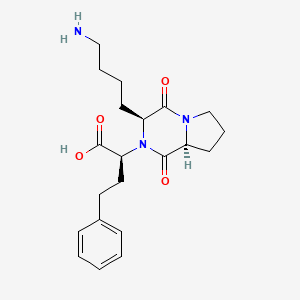

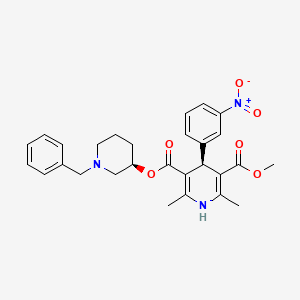
![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)
phosphoryl]acetic acid](/img/structure/B601002.png)
